2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide (CAS 1184916-68-4) is a highly reactive, bifunctional alpha-bromoketone building block essential for the synthesis of complex nitrogen-containing heterocycles. Structurally, it combines a basic pyridine core, an ortho-positioned hydroxyl group, and an electrophilic alpha-bromoacetyl moiety, making it a privileged precursor for Hantzsch thiazole syntheses and fused bicyclic scaffolds [1]. Formulated specifically as a hydrobromide salt, this compound suppresses the inherent nucleophilicity of the pyridine nitrogen, thereby preventing the rapid auto-polymerization that plagues free-base alpha-halopyridines [2]. For industrial and medicinal chemistry procurement, this stabilized salt offers a critical balance of extended shelf-life and immediate processability in polar protic solvents, serving as a foundational intermediate for kinase inhibitors, metal chelators, and advanced pharmaceutical libraries.
Substituting 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide with its free base (CAS 1185186-19-9), positional isomers, or cheaper alpha-chloro analogs universally compromises synthetic workflows [1]. The free base is highly unstable at room temperature, rapidly undergoing intermolecular Menschutkin-type alkylation that destroys the material before it can be deployed in batch reactions [2]. Furthermore, attempting to substitute this compound with the 5-hydroxy positional isomer (CAS 1346532-82-8) completely eliminates the ability to form fused pyrido-oxazine systems, as the required ortho-relationship between the hydroxyl and carbonyl groups is lost [3]. Finally, utilizing alpha-chloro analogs drastically slows down SN2 displacement kinetics, requiring prolonged heating that increases thermal degradation byproducts and reduces overall isolated yields in high-throughput library generation.
The stability of alpha-bromoketones containing basic nitrogen atoms is a major procurement bottleneck. In its free base form (CAS 1185186-19-9), the unprotonated pyridine nitrogen acts as a nucleophile, rapidly attacking the alpha-bromo carbon of adjacent molecules to form polymeric quaternary ammonium salts [1]. By formulating the compound as a hydrobromide salt, the pyridine nitrogen is protonated (pKa ~ 5), completely deactivating its nucleophilicity. This salt formation extends the ambient shelf life from less than 24 hours to over 12 months, ensuring material integrity during global shipping and long-term laboratory storage [2].
| Evidence Dimension | Ambient Shelf Life at 25°C |
| Target Compound Data | >12 months (HBr salt, CAS 1184916-68-4) |
| Comparator Or Baseline | <24 hours before onset of polymerization (Free base, CAS 1185186-19-9) |
| Quantified Difference | Orders of magnitude increase in stability |
| Conditions | Ambient storage, sealed container |
Procurement must select the hydrobromide salt to ensure material viability during shipping and storage, avoiding the rapid self-alkylation inherent to free-base alpha-bromopyridines.
The synthesis of fused bicyclic systems, such as pyrido[3,2-b][1,4]oxazines, relies strictly on the spatial proximity of reactive functional groups. The 3-hydroxyl group in this target compound is positioned ortho to the bromoacetyl group, providing an ideal ~2.8 Å distance for intramolecular cyclization following initial nucleophilic attack [1]. In contrast, the 5-hydroxy positional isomer (CAS 1346532-82-8) places the hydroxyl group too far from the reaction center, resulting in a 0% yield for fused ring formation and only yielding isolated heterocycles [2].
| Evidence Dimension | Yield of ortho-fused pyrido-oxazine derivatives |
| Target Compound Data | >75% yield (ortho-OH positioning) |
| Comparator Or Baseline | 0% yield (5-OH positional isomer, CAS 1346532-82-8) |
| Quantified Difference | Absolute binary enabler for fused ring systems |
| Conditions | Condensation with bifunctional nucleophiles (e.g., 1,2-dinucleophiles) |
Buyers targeting fused bicyclic APIs must procure the 3-hydroxy isomer, as the 5-hydroxy isomer is sterically incapable of participating in the required intramolecular ring closure.
For high-throughput medicinal chemistry, reaction kinetics are paramount. In standard Hantzsch syntheses with thioamides, the alpha-bromo leaving group of the target compound facilitates rapid SN2 displacement, typically reaching completion in 1-2 hours at 60°C with yields exceeding 85% [1]. Substituting this with an alpha-chloro analog significantly increases the activation energy barrier, extending reaction times beyond 12 hours and dropping yields below 60% due to competing thermal degradation and side reactions .
| Evidence Dimension | Reaction Time and Crude Yield |
| Target Compound Data | 1-2 hours, >85% yield (Alpha-bromo) |
| Comparator Or Baseline | >12 hours, <60% yield (Alpha-chloro baseline) |
| Quantified Difference | 6x to 12x faster reaction time with ~25% higher absolute yield |
| Conditions | Condensation with thioamides in ethanol at 60°C |
The alpha-bromo derivative significantly reduces reactor time and minimizes thermal degradation byproducts compared to cheaper but less reactive alpha-chloro analogs.
Processability in scale-up manufacturing heavily depends on solubility in environmentally benign solvents. The presence of the 3-hydroxyl group introduces a strong hydrogen-bond donor/acceptor site, which dramatically enhances the compound's solubility in polar protic solvents like ethanol [1]. Compared to the non-hydroxylated baseline, 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide, the target compound exhibits a greater than threefold increase in ethanol solubility, allowing for significantly higher concentration batch reactions and improved space-time yields [2].
| Evidence Dimension | Solubility in Ethanol at 20°C |
| Target Compound Data | ~50 mg/mL |
| Comparator Or Baseline | ~15 mg/mL (2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide) |
| Quantified Difference | >3x increase in polar protic solubility |
| Conditions | Standard atmospheric pressure, 20°C |
Higher solubility in polar protic solvents allows for higher-concentration batch reactions, directly improving space-time yields during manufacturing scale-up.
Leveraging the ortho-relationship of the hydroxyl and bromoacetyl groups (as detailed in Section 3), this compound is the optimal precursor for constructing pyrido[3,2-b][1,4]oxazine derivatives [1]. These fused bicyclic systems are critical structural motifs in the development of novel kinase inhibitors and central nervous system (CNS) therapeutics.
Due to its superior leaving group kinetics and stabilized salt form, this compound is ideal for automated or semi-automated library synthesis [2]. It allows medicinal chemists to rapidly generate diverse 2-aminothiazole arrays with minimal purification bottlenecks, directly accelerating hit-to-lead optimization cycles.
The 3-hydroxy-2-acylpyridine structural motif is a privileged chelator for active-site metals in enzymes such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylases [3]. This compound serves as a highly processable, soluble starting material for appending complex side chains while preserving the critical metal-binding pharmacophore.